molecular formula C26H20Cl2N4O2 B13768473 Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl- CAS No. 49744-32-3

Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-

Cat. No.: B13768473
CAS No.: 49744-32-3
M. Wt: 491.4 g/mol
InChI Key: RKYWHGMMZMVODH-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2-methyl- is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2-methyl- typically involves the diazotization of 3,3’-dichloro-4,4’-diamino[1,1’-biphenyl] followed by coupling with 2-methylphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired azo compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the phenol rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and color properties.

    Industry: Widely used in the production of paints, inks, and plastics for its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and cellular components that interact with the azo groups, leading to changes in color and chemical properties. The pathways involved often include redox reactions and electrophilic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pigment Yellow 83: Another azo compound with similar color properties but different substituents.

    Pigment Orange 34: Shares the azo structure but has different phenol derivatives.

    Pigment Red 149: Contains azo groups but with different aromatic systems.

Uniqueness

Phenol, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2-methyl- is unique due to its specific combination of dichloro and methyl substituents, which impart distinct color properties and chemical reactivity compared to other azo compounds.

Properties

CAS No.

49744-32-3

Molecular Formula

C26H20Cl2N4O2

Molecular Weight

491.4 g/mol

IUPAC Name

4-[[2-chloro-4-[3-chloro-4-[(4-hydroxy-3-methylphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-methylphenol

InChI

InChI=1S/C26H20Cl2N4O2/c1-15-11-19(5-9-25(15)33)29-31-23-7-3-17(13-21(23)27)18-4-8-24(22(28)14-18)32-30-20-6-10-26(34)16(2)12-20/h3-14,33-34H,1-2H3

InChI Key

RKYWHGMMZMVODH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)O)C)Cl)Cl)O

Origin of Product

United States

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